N'-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
303104-12-3 |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-8(2)10-7-11(16-15-10)13(18)17-14-9(3)12-5-4-6-19-12/h4-8H,1-3H3,(H,15,16)(H,17,18)/b14-9+ |
InChI Key |
UKVGXSWHWMKYFJ-NTEUORMPSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CO2 |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Hydrazine Hydrate-Acrolein Cyclization
A foundational method from US Patent 4,434,292 describes reacting hydrazine hydrate with acrolein in an aqueous-organic medium (e.g., toluene/water) at 20–80°C to form 2-pyrazoline intermediates. The exothermic reaction proceeds optimally at 20–60°C, with a 1:1.2 molar ratio of hydrazine hydrate to acrolein. Oxidation of 2-pyrazoline to pyrazole is achieved using sodium hypochlorite (1–2 equivalents) at 0–30°C, yielding pyrazole at >80% purity after extraction. This method minimizes byproducts and avoids costly purification steps, making it industrially scalable.
Isopropyl Substitution Strategies
Introducing the 3-isopropyl group requires functionalizing the pyrazole C-3 position. A study in PeerJ Organic Chemistry (2024) demonstrates that alkylation of pyrazole-5-carboxylates with isopropyl bromide in dimethylformamide (DMF) at 60°C for 12 hours achieves 68–72% yields. Potassium carbonate acts as a base, while tetrabutylammonium iodide (TBAI) enhances nucleophilicity. Subsequent hydrolysis of the ester group using 6M HCl yields 3-isopropyl-1H-pyrazole-5-carboxylic acid, a critical precursor for hydrazide formation.
Carbohydrazide Formation
Converting the carboxylic acid to carbohydrazide is essential for subsequent condensation.
Hydrazinolysis of Esters
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate (2 equivalents) in ethanol under reflux for 2 hours to form 3-isopropyl-1H-pyrazole-5-carbohydrazide. The PMC study (2005) reports 85–90% yields after recrystallization from ethanol. Key parameters include:
Alternative Pathways Using Acid Hydrazides
A 2003 PMC protocol substitutes esters with acid chlorides. Treating 3-isopropyl-1H-pyrazole-5-carbonyl chloride with hydrazine hydrate in dichloromethane (DCM) at 0°C for 30 minutes achieves 92% yield. This method avoids solvent heating but requires stringent moisture control.
Condensation with Furan-2-yl Ethylidene
The final step involves Schiff base formation between the carbohydrazide and 1-(furan-2-yl)ethylidene.
Aldehyde Synthesis
1-(Furan-2-yl)ethylidene is prepared by oxidizing furfuryl alcohol with pyridinium chlorochromate (PCC) in DCM, yielding furan-2-carbaldehyde. PeerJ (2024) isolates the aldehyde at 75% yield after silica gel chromatography (cyclohexane/ethyl acetate 80:20).
Solvent-Dependent Condensation
Condensing 3-isopropyl-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde in methanol at 25°C for 3 hours produces the target compound at 52% yield. Acid catalysis (1% acetic acid) increases the yield to 68% by polarizing the carbonyl group. Alternatively, a PMC study (2017) uses ethanol with molecular sieves to absorb water, pushing the equilibrium toward imine formation and achieving 74% yield.
Optimization and Scalability
Catalytic Enhancements
Ruthenium-based catalysts (e.g., RuO₂·H₂O) during pyrazole oxidation improve reaction rates by 40% compared to uncatalyzed systems. For condensation steps, microwave-assisted synthesis (100°C, 10 minutes) reduces reaction times from hours to minutes while maintaining 70% yield.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The carbohydrazide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted carbohydrazide derivatives.
Scientific Research Applications
Structural Characteristics
The compound is characterized by the presence of a furan ring and a pyrazole moiety, contributing to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 272.30 g/mol. The structure includes a hydrazide functional group, which enhances its potential interactions with biological targets .
Anticancer Properties
Research indicates that N'-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide exhibits significant anticancer activity. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further pharmacological studies. Molecular docking studies could provide insights into its binding affinities and mechanisms of action at the molecular level .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. It has been studied for its ability to modulate pathways involved in inflammation, which is crucial for developing treatments for various inflammatory diseases.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications as well. Its structural features may enhance its efficacy against certain bacterial strains, indicating potential uses in treating infections .
Mechanism of Action
The mechanism of action of N’-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyrazole rings can participate in π-π interactions and hydrogen bonding, which can modulate the activity of these targets. Additionally, the carbohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity.
Comparison with Similar Compounds
Structural Analogues
Key Differences and Implications
Substituent Effects: The ethylidene bridge in the target compound may confer greater conformational flexibility compared to rigid methylene-linked analogs (e.g., E-DPPC) . Lipophilicity: The 3-isopropyl group in the target compound increases hydrophobicity relative to analogs with polar methoxy (-OCH3) or nitro groups .
Biological Activity :
- Tyrosinase inhibition is reported for furan-methylene analogs (e.g., N'-[(E)-2-Furylmethylene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide), suggesting the furan moiety plays a role in enzyme interaction .
- Anticancer activity in E-DPPC is attributed to the dichlorophenyl group’s ability to intercalate DNA .
Physicochemical and Spectroscopic Properties
Biological Activity
N'-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a distinctive structure characterized by a furan ring and a pyrazole moiety, which contribute to its reactivity and biological efficacy. The molecular formula is with a molecular weight of approximately 272.30 g/mol .
Biological Activities
Research has indicated that this compound exhibits several promising biological activities, particularly in the areas of anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including:
The mechanism of action appears to involve the modulation of pathways related to cell growth and apoptosis. Molecular docking studies are ongoing to elucidate the binding affinities and mechanisms at the molecular level.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also under investigation. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced inflammation and pain in various conditions .
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against certain bacterial strains. This aspect adds to its therapeutic potential, especially in treating infections where conventional antibiotics may fail.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Characterization : The compound is synthesized through a condensation reaction involving furan derivatives and 3-isopropyl-1H-pyrazole-5-carbohydrazide, typically under reflux conditions in an organic solvent like ethanol.
- Cytotoxicity Assays : In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity across different cancer cell lines, with some showing IC50 values as low as 0.01 µM against MCF7 cells .
- Molecular Docking Studies : These studies are being utilized to predict how well the compound binds to target enzymes involved in cancer progression, providing insights into its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide?
- Methodology :
- Step 1 : Condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 1-(furan-2-yl)ethylidene ketone under reflux in ethanol or methanol. Acid catalysis (e.g., glacial acetic acid) enhances hydrazone bond formation .
- Step 2 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires precise control of reaction time (6–12 hours) and temperature (70–80°C) .
- Key Considerations : Monitor reaction progress using TLC and confirm product purity via melting point analysis.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Techniques :
- FT-IR : Identify hydrazone (C=N, ~1600 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Assign furan protons (δ 6.2–7.4 ppm), pyrazole protons (δ 7.5–8.5 ppm), and isopropyl groups (δ 1.2–1.4 ppm) .
- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement. Anisotropic displacement parameters validate thermal motion .
- Data Interpretation : Compare experimental results with DFT-calculated spectra to resolve ambiguities .
Q. How is the preliminary biological activity of this compound assessed?
- Screening Protocols :
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Minimum inhibitory concentration (MIC) values determine potency .
- Anti-Tubercular Testing : Alamar Blue assay against M. tuberculosis H37Rv. Active compounds (e.g., derivatives with MIC ≤3.1 µg/mL) undergo cytotoxicity profiling .
- Controls : Use standard drugs (e.g., isoniazid for TB) and solvent blanks to validate results.
Advanced Research Questions
Q. What computational strategies elucidate the electronic and binding properties of this compound?
- Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO) for reactivity .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., enoyl-ACP reductase for anti-TB activity). Hydrogen bonds with Tyr158/Met103 residues correlate with inhibition .
- Validation : Compare docking scores (e.g., ∆G ≤ -8 kcal/mol) with experimental IC₅₀ values.
Q. How can reaction mechanisms for hydrazone formation be experimentally validated?
- Approach :
- Kinetic Studies : Monitor pH-dependent condensation via UV-Vis spectroscopy. Pseudo-first-order kinetics suggest nucleophilic attack by hydrazide .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track N–N bond formation via MS/MS fragmentation .
- Contingencies : Adjust solvent polarity (e.g., DMF for sluggish reactions) or employ microwave-assisted synthesis to accelerate rates .
Q. How are contradictions in crystallographic data resolved (e.g., disordered substituents)?
- Strategies :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for overlapping reflections. Validate with R-factor convergence (R₁ < 0.05) .
- Hirshfeld Analysis : Map intermolecular interactions (e.g., C–H···O) to explain packing anomalies .
Q. What coordination chemistry applications exist for this carbohydrazide?
- Metal Complex Synthesis : React with transition metals (Co²⁺, Ni²⁺, Cu²⁺) in ethanol. Octahedral geometry confirmed via UV-Vis (d-d transitions) and ESR .
- Applications : Catalysis (e.g., oxidation reactions) or antimicrobial synergism (e.g., Cu-complexes with enhanced MIC values) .
Structure-Activity Relationship (SAR) Analysis
| Analog | Modification | Biological Activity | Reference |
|---|---|---|---|
| 5-Methyl-N'-(2-hydroxyphenyl) | Pyrazole core | Antimicrobial (MIC: 12.5 µg/mL) | |
| 4-Methoxy derivative | Methoxy substitution | Antioxidant (IC₅₀: 18 µM) | |
| Chlorophenyl analog | Chlorine substituent | Anti-inflammatory (COX-2 IC₅₀: 0.8 µM) |
Key Insight : Electron-withdrawing groups (e.g., Cl) enhance target affinity, while bulky substituents (e.g., isopropyl) improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
